2-fluoro-6-methoxypyridin-4-amine
Description
Contextualization within Halogenated and Methoxylated Pyridine (B92270) Derivatives
Halogenated and methoxylated pyridines are crucial building blocks in the synthesis of a wide range of functional molecules. researchgate.netnih.gov The introduction of a halogen atom, such as fluorine, can significantly alter the electronic properties of the pyridine ring, influencing its reactivity and biological activity. acs.org Fluorine, in particular, is often incorporated into pharmaceutical compounds to enhance metabolic stability and binding affinity. acs.org
Similarly, the methoxy (B1213986) group, an electron-donating group, can modulate the reactivity of the pyridine ring and provide sites for further functionalization. nih.govresearchgate.net The combination of both a halogen and a methoxy group on a pyridine scaffold creates a unique electronic environment, offering a versatile platform for the development of novel compounds with tailored properties.
Rationale for Research Focus on 2-Fluoro-6-methoxypyridin-4-amine
The specific substitution pattern of this compound, with the fluorine at the 2-position, the methoxy group at the 6-position, and the amine group at the 4-position, makes it a particularly interesting target for research. This arrangement of functional groups allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the amino group provides a key nucleophilic center, while the fluorine and methoxy groups influence the regioselectivity of various reactions.
The research interest in this compound is driven by its potential as a scaffold for the development of new therapeutic agents. Pyridine and its derivatives are found in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities. nih.gov The specific combination of substituents in this compound may impart desirable pharmacokinetic and pharmacodynamic properties, making it a promising candidate for drug discovery programs.
Historical Development and Emerging Research Frontiers
While the broader field of pyridine chemistry has a long history, the focused investigation of specifically substituted derivatives like this compound is a more recent development. Advances in synthetic methodologies have made such highly functionalized pyridines more accessible, enabling researchers to explore their chemical space more thoroughly. researchgate.net
Current and future research is likely to focus on several key areas. The development of more efficient and scalable synthetic routes to this compound and its analogues is an ongoing effort. Furthermore, its application as a key building block in the synthesis of novel bioactive molecules, particularly in the areas of oncology and infectious diseases, is a major frontier. The unique electronic and steric properties of this compound will continue to be exploited in the design of next-generation pharmaceuticals and functional materials.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C6H7FN2O |
| Molecular Weight | 142.13 g/mol |
| Appearance | Solid |
| Purity | 95% |
This data is compiled from publicly available information and may vary between suppliers. avantorsciences.com
Properties
CAS No. |
1227586-58-4 |
|---|---|
Molecular Formula |
C6H7FN2O |
Molecular Weight |
142.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 6 Methoxypyridin 4 Amine and Its Advanced Precursors
Retrosynthetic Strategies for 2-Fluoro-6-methoxypyridin-4-amine
Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by breaking it down into simpler, commercially available precursors.
Disconnection Approaches Involving Pyridine (B92270) Ring Formation
One fundamental retrosynthetic approach involves the deconstruction of the pyridine ring itself. This strategy considers the formation of the heterocyclic core as a key step in the synthesis. Various methods for pyridine ring synthesis could be envisioned, such as condensation reactions of dicarbonyl compounds with ammonia (B1221849) or other nitrogen sources, followed by the introduction of the required functional groups. However, for a highly substituted pyridine like this compound, this approach can be complex due to challenges in controlling regioselectivity during the ring formation and subsequent functionalization steps.
Strategic Incorporation of Fluorine, Methoxy (B1213986), and Amine Functionalities
A more common and often more practical retrosynthetic strategy focuses on the sequential or strategic introduction of the fluoro, methoxy, and amine groups onto a pre-existing pyridine scaffold. This approach allows for greater control over the regiochemistry of the final product. The disconnections would involve transformations such as:
C-N bond disconnection: This suggests an amination reaction as the final step, introducing the amino group at the C4 position.
C-O bond disconnection: This points to a methoxylation step, likely a nucleophilic aromatic substitution (SNAr) reaction to introduce the methoxy group at the C6 position.
C-F bond disconnection: This indicates a fluorination reaction, which can be one of the most challenging steps in the synthesis.
Multi-step Synthetic Routes from Pyridine Building Blocks
Building upon the retrosynthetic analysis, multi-step syntheses from readily available pyridine derivatives are the most prevalent methods for preparing this compound.
Halogenation and Fluorination Methodologies
The introduction of a fluorine atom onto the pyridine ring is a critical step. While direct C-H fluorination of pyridines can be challenging and often requires harsh conditions, methods starting from pre-functionalized pyridines are more common. nih.gov
One effective starting material is 2,6-difluoropyridine (B73466) . This commercially available building block already possesses a fluorine atom at the desired C2 position. The challenge then becomes the selective functionalization of the other positions. The fluorine atoms in 2,6-difluoropyridine activate the ring towards nucleophilic attack, particularly at the C4 and C6 positions.
Alternative fluorination strategies include nucleophilic substitution of a suitable leaving group, such as a nitro group, with a fluoride (B91410) source. For example, the nitro group of a nitropyridine derivative can be displaced by a fluoride anion. researchgate.net
| Starting Material | Reagent | Product | Reaction Type |
| Pyridine | AgF2 | 2-Fluoropyridine | Direct Fluorination |
| 2-Chloropyridine | KF | 2-Fluoropyridine | Halogen Exchange |
| Pyridine N-oxide | Various | 2-Fluoropyridine | Via Pyridyltrialkylammonium Salts acs.org |
Methoxylation Strategies
With a fluorinated pyridine in hand, the next step is often the introduction of the methoxy group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In a substrate like 2,6-difluoropyridine, treatment with sodium methoxide (B1231860) will lead to the displacement of one of the fluorine atoms. The regioselectivity of this reaction can be influenced by the reaction conditions and the presence of other substituents on the pyridine ring.
The general reaction is as follows:
2,6-difluoropyridine + NaOCH₃ → 2-fluoro-6-methoxypyridine + NaF
This reaction is a cornerstone in the synthesis of various 2-fluoro-6-methoxypyridine derivatives.
Amination Reactions
The final step in the synthesis is the introduction of the amine group at the C4 position. There are several methods to achieve this transformation.
One common approach is a directed amination. This can involve the nitration of the 2-fluoro-6-methoxypyridine intermediate at the C3 or C5 position, followed by reduction of the nitro group to an amine. However, controlling the regioselectivity of nitration can be challenging.
A more direct and often preferred method is a nucleophilic aromatic substitution of a suitable leaving group at the C4 position. For instance, if a synthetic route starts from 2,4,6-trichloropyridine, sequential and regioselective substitutions can be employed. First, methoxylation at C6, followed by fluorination at C2 (via halogen exchange), and finally, amination at C4.
Lithium amides have also been shown to be effective reagents for the amination of fluoropyridines under mild conditions. researchgate.net The reaction of a 2-fluoropyridine derivative with a lithium amide can provide the corresponding 2-aminopyridine (B139424) in good yields. researchgate.net
| Precursor | Reagent | Product | Reaction Type |
| 4-Chloro-2-fluoro-6-methoxypyridine | Ammonia | This compound | Nucleophilic Aromatic Substitution |
| 2-Fluoro-6-methoxypyridine-4-boronic acid | Azide source, then reduction | This compound | Curtius or similar rearrangement |
| 2-Fluoro-6-methoxypyridine | Nitrating agent, then reducing agent | This compound | Nitration and Reduction |
Optimization of Reaction Conditions and Catalyst Systems
The successful synthesis of polysubstituted pyridines like this compound hinges on the meticulous optimization of various reaction parameters. The interplay between solvent, temperature, reagents, and catalysts is critical in maximizing yield, purity, and selectivity.
The choice of solvent can profoundly influence the outcome of synthetic transformations involving fluorinated pyridines. For fluorination reactions, the compatibility and safety of the solvent with the fluorinating agent are paramount. acsgcipr.org For instance, reagents like Selectfluor® can react exothermically with common solvents such as DMF, pyridine, and DMSO. acsgcipr.org Acetonitrile is often a suitable solvent for electrophilic fluorination. nih.gov In the context of nucleophilic substitution or cross-coupling reactions to build the pyridine core or introduce substituents, solvent polarity and coordinating ability are key. Nonpolar solvents like toluene or 1,4-dioxane may be preferred for certain condensation reactions, while protic solvents like ethanol could also be effective, depending on the specific mechanism. researchgate.net
Temperature control is equally critical. Low temperatures are often necessary when using highly reactive intermediates, such as those generated from organolithium reagents, to prevent side reactions and decomposition. organicchemistrydata.org Conversely, many cross-coupling reactions catalyzed by transition metals require elevated temperatures to achieve a reasonable reaction rate. nih.gov The optimization process often involves screening a range of temperatures to find the optimal balance between reaction kinetics and product stability. For instance, in the synthesis of a related fluorinated compound, reactions were optimized between 80 °C and 100 °C to balance product formation and impurity levels. nih.gov
Table 1: General Impact of Solvents and Temperature on Pyridine Synthesis
| Parameter | Effect on Reaction | Examples of Considerations |
|---|---|---|
| Solvent | Influences solubility, reactivity, and stability of reagents and intermediates. Can affect catalyst activity and selectivity. | Aprotic polar solvents (e.g., DMF, DMSO) can accelerate SNAr reactions. Ethereal solvents (e.g., THF, Diethyl ether) are common for organolithium reactions. Toluene and dioxane are often used in transition-metal-catalyzed cross-couplings. researchgate.net |
| Temperature | Controls reaction rate and selectivity. Higher temperatures can overcome activation barriers but may lead to decomposition or side products. | Low temperatures (-78 °C) are standard for many organolithium additions to maintain stability. organicchemistrydata.org Reflux temperatures are often required for cross-coupling and condensation reactions to drive them to completion. researchgate.netresearchgate.net |
Modern synthetic strategies for highly functionalized pyridines heavily rely on powerful reagents and catalysts to achieve high selectivity and efficiency.
Organolithium Reagents: These reagents are exceptionally useful for the deprotonation of pyridine rings or for lithium-halogen exchange, creating nucleophilic species that can react with various electrophiles. organicchemistrydata.orgresearchgate.net The functionalization of pyridines with organolithiums can provide an excellent alternative to classical condensation methods. researchgate.net For a precursor to this compound, a directed ortho-metalation approach could be envisioned, where a directing group guides the deprotonation to a specific position before subsequent reaction. However, the high reactivity of organolithiums necessitates careful control of temperature and reaction conditions. rsc.org
Transition Metal Catalysts: Transition-metal catalysis has revolutionized pyridine synthesis by enabling direct C-H bond functionalization, which is an atom-economical method for introducing substituents. nih.govthieme-connect.comnih.gov Palladium, nickel, rhodium, and iridium catalysts are commonly employed for reactions such as arylation, alkylation, and alkenylation of the pyridine core. thieme-connect.comresearchgate.net For instance, Pd-catalyzed C-3 selective olefination of pyridines has been developed using specific ligands like 1,10-phenanthroline. researchgate.net The synthesis of a molecule like this compound or its precursors could involve a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to install the methoxy or amine groups onto a pre-fluorinated pyridine scaffold. nih.gov
Enantioselective Synthesis Approaches for Chiral Derivatives (if applicable, based on analogous structures)
While this compound is not chiral, the development of enantioselective methods is crucial for synthesizing chiral derivatives that may have applications in pharmaceuticals or as chiral ligands. The catalytic asymmetric synthesis of chiral pyridines is challenging due to the coordinating ability of the pyridine nitrogen, which can deactivate the catalyst, and the π-deficient nature of the ring. chim.it
Significant progress has been made in the catalytic asymmetric synthesis of chiral pyridine derivatives. chim.it
Catalytic Asymmetric Synthesis: This is the preferred method for generating chiral molecules efficiently. It involves using a small amount of a chiral catalyst to produce a large amount of an enantiomerically enriched product. Strategies include:
Asymmetric Hydrogenation: Chiral ruthenium catalysts have been used for the asymmetric hydrogenation of pyridyl ketones to produce chiral alcohols. rsc.org
Asymmetric Addition: Copper-catalyzed systems with chiral diphosphine ligands have been reported for the highly enantioselective alkylation of alkenyl pyridines using Grignard reagents. nih.govresearchgate.net
Asymmetric C-H Functionalization: Iridium catalysts have been used for enantioselective C-H borylation and C3-allylation of pyridines, providing access to chiral pyridine derivatives. acs.orgacs.org
Dearomatization: The enantioselective dearomatization of pyridines represents a powerful strategy for accessing chiral N-heterocycles. acs.orgmdpi.com For example, copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines provides a route to enantioenriched piperidines. acs.org
The design of chiral ligands is critical to the success of these reactions. Pyridine-oxazoline (PyOX) ligands, for example, have become increasingly popular and have been successfully applied in a variety of asymmetric transformations. researchgate.netrsc.org
Table 2: Examples of Catalytic Asymmetric Synthesis for Pyridine Derivatives
| Reaction Type | Catalyst System Example | Application | Reference |
|---|---|---|---|
| Asymmetric Alkylation | Copper / Chiral Diphosphine Ligand | Alkylation of β-substituted alkenyl pyridines | nih.govresearchgate.net |
| Asymmetric C3-Allylation | Iridium / Chiral Ligand | Direct C3-allylation of pyridines | acs.org |
| Asymmetric Hydrogenation | Ruthenium / Chiral Ligand | Hydrogenation of 2-(pyridin-2-yl)quinolines | rsc.org |
| Asymmetric Dearomatization/Borylation | Copper(I) / Chiral Ligand | Synthesis of enantioenriched 3-boryl-tetrahydropyridines | acs.org |
Achieving high levels of stereocontrol in reactions involving pyridines is fraught with challenges.
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate strongly to the metal center of a catalyst, leading to catalyst inhibition or deactivation. chim.it This can diminish both the reactivity and the enantioselectivity of the transformation.
Ring Rigidity: The inherent rigidity of the aromatic pyridine ring makes it difficult to achieve remote stereocontrol, where a chiral center is created at a position distant from existing functional groups. springernature.com
Substrate Reactivity: Pyridines are electron-deficient heterocycles, which can affect their reactivity in certain transformations. For example, they can be poor substrates for nucleophilic addition unless activated, for instance, by forming a pyridinium salt. researchgate.netmdpi.com
Overcoming these challenges often requires the rational design of specialized chiral ligands that can effectively control the three-dimensional environment around the catalytic center while minimizing unwanted interactions with the pyridine nitrogen. acs.orgnih.gov
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Fluoro 6 Methoxypyridin 4 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy would be the cornerstone for determining the carbon-hydrogen framework and the position of the fluorine substituent.
¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis (e.g., F-H coupling)
¹H NMR would reveal the chemical shifts of the protons on the pyridine (B92270) ring and the methoxy (B1213986) group. The integration of these signals would confirm the number of protons in each environment. Crucially, the coupling constants (J-values) between adjacent protons (H-H coupling) and between fluorine and protons (F-H coupling) would be instrumental in assigning the specific positions of the substituents on the pyridine ring.
¹³C NMR spectroscopy would identify the chemical shifts of each unique carbon atom in the molecule. The significant electronegativity of the fluorine atom would induce a characteristic large C-F coupling constant for the carbon atom to which it is attached, providing unambiguous evidence for its location.
A hypothetical data table for these assignments would be structured as follows:
Hypothetical ¹H NMR Data for 2-fluoro-6-methoxypyridin-4-amine
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Coupling Constant (Hz) | Assignment |
|---|
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively establish the molecular structure, a suite of two-dimensional NMR experiments would be employed:
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, confirming the connectivity of the hydrogen atoms on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, providing critical information for piecing together the entire molecular skeleton and confirming the placement of the methoxy and amino groups relative to the fluorinated position.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close in space, which can help to determine the preferred conformation of the methoxy group relative to the pyridine ring.
Advanced NMR for Resolving Contradictory Experimental Data
In cases where initial 1D and 2D NMR data might be ambiguous or lead to contradictory assignments, more advanced NMR techniques could be utilized. These might include selective 1D NOE experiments to probe specific spatial relationships or more specialized heteronuclear correlation experiments.
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman)
Vibrational spectroscopy provides complementary information to NMR by identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
Identification of Characteristic Functional Group Stretches (C-F, C-O, N-H)
The FT-IR and Raman spectra would be expected to show characteristic absorption bands corresponding to the key functional groups:
C-F stretch: A strong absorption band, typically in the region of 1000-1400 cm⁻¹.
C-O stretch: Bands corresponding to the aryl-O and O-CH₃ stretches of the methoxy group.
N-H stretch: Typically two bands in the 3300-3500 cm⁻¹ region for the primary amine (-NH₂) group, corresponding to symmetric and asymmetric stretching modes.
Analysis of Vibrational Modes and Band Assignments
A detailed analysis of the "fingerprint" region of the spectra (below 1500 cm⁻¹) would reveal complex vibrational modes involving the entire pyridine ring. These could be assigned to specific ring stretching, bending, and deformation modes. A comparison of the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) would aid in the precise assignment of these vibrational bands.
A hypothetical data table for these assignments would be structured as follows:
Hypothetical Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) (FT-IR) | Wavenumber (cm⁻¹) (Raman) | Assignment |
|---|
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry serves as a cornerstone for the molecular characterization of this compound, offering precise mass-to-charge ratio (m/z) measurements that are critical for confirming its identity and providing clues to its structure.
Accurate Mass Determination and Molecular Formula Confirmation
The primary utility of HRMS in analyzing this compound is the determination of its exact mass with high accuracy, typically to within a few parts per million (ppm). This precision allows for the unequivocal confirmation of its molecular formula. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule.
For this compound, the molecular formula is C₆H₈FN₃O. The theoretical monoisotopic mass can be calculated and then compared to the experimental value obtained from an HRMS instrument, often using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the protonated molecular ion, [M+H]⁺.
Table 1. Calculation of Theoretical Monoisotopic Mass for C₆H₈FN₃OCalculated (Theoretical) [M+H]⁺: 158.0724 Da Experimental [M+H]⁺: An experimental value would be obtained from the HRMS spectrum. A measured mass of, for example, 158.0722 Da would result in a mass error of only -1.3 ppm, providing strong evidence to confirm the molecular formula as C₆H₈FN₃O.
Fragmentation Pattern Analysis for Structural Insights
While soft ionization methods are used for accurate mass determination, applying higher energy, typically through collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, reveals the compound's fragmentation pattern. This pattern is a molecular fingerprint that provides valuable information about the connectivity of atoms. For this compound, key fragmentation pathways can be predicted based on established chemical principles. libretexts.orgwhitman.edu
Loss of a Methyl Radical: A common fragmentation for methoxy groups is the loss of a methyl radical (•CH₃), which would result in a fragment ion at m/z 142.
Loss of Formaldehyde (B43269): Ethers can also undergo rearrangement to lose a neutral molecule of formaldehyde (CH₂O), leading to a fragment at m/z 127.
Loss of HF: Fluorinated aromatic compounds may lose a neutral molecule of hydrogen fluoride (B91410) (HF), although this is not always a dominant pathway. whitman.edu This would produce a fragment at m/z 137.
Ring Fragmentation: Cleavage of the pyridine ring itself would produce a more complex series of smaller fragment ions.
Table 2. Predicted HRMS/MS Fragmentation for this compoundX-ray Crystallography for Solid-State Structural Analysis
While specific crystallographic data for this exact compound is not publicly available, analysis of similar substituted pyridine structures allows for well-founded predictions of its solid-state characteristics. researchgate.netnih.govnih.gov
Determination of Molecular Conformation and Packing
X-ray analysis would reveal the planarity of the central pyridine ring, a common feature due to its aromaticity. nih.govnih.gov The analysis would also define the orientation of the methoxy and amine substituents relative to the ring. The C-O-C bond angle of the methoxy group and the pyramidalization of the amino nitrogen would be precisely measured.
The data would also describe how individual molecules pack together to form the crystal lattice. This includes determining the crystal system (e.g., monoclinic, orthorhombic) and the unit cell parameters.
Analysis of Intermolecular Interactions (e.g., hydrogen bonding)
The crystal structure of this compound is expected to be heavily influenced by intermolecular hydrogen bonds. The amino group (-NH₂) provides two hydrogen bond donors, while the pyridine ring nitrogen, the methoxy oxygen, and the fluorine atom can all act as hydrogen bond acceptors.
N-H···N Hydrogen Bonds: A likely and strong interaction would involve the amino group of one molecule donating a hydrogen to the ring nitrogen of an adjacent molecule, often leading to the formation of chains or dimers. nih.gov
N-H···O Hydrogen Bonds: The amino group could also donate a hydrogen to the oxygen of the methoxy group on a neighboring molecule. nih.gov
C-H···F Interactions: Weaker C-H···F hydrogen bonds might also play a role in stabilizing the crystal packing. researchgate.net
Table 3. Predicted Intermolecular Interactions in the Crystal Structure of this compoundCompound Index
Table 4. List of Chemical Compounds MentionedReactivity and Reaction Mechanisms of 2 Fluoro 6 Methoxypyridin 4 Amine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing electron-poor aromatic systems like pyridine (B92270). The reaction proceeds via a two-step addition-elimination mechanism, involving a high-energy anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction's feasibility. stackexchange.commasterorganicchemistry.com
In 2-fluoro-6-methoxypyridin-4-amine, the positions available for substitution are C-2 (fluoro), C-4 (amino), and C-6 (methoxy). The pyridine nitrogen atom activates the C-2 and C-4 positions for nucleophilic attack by stabilizing the resulting anionic intermediate through resonance, allowing the negative charge to be placed on the electronegative nitrogen atom. stackexchange.com
The C-2 position, bearing a fluorine atom, is the primary site for SNAr reactions. Fluorine, despite forming a very strong carbon-fluorine bond, is an excellent leaving group in SNAr. This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom. masterorganicchemistry.comnih.gov This effect makes the carbon atom more electrophilic and stabilizes the forming Meisenheimer complex. The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I, which is the reverse of the order seen in SN1/SN2 reactions. rsc.org
Conversely, the amino group at the C-4 position is a very poor leaving group and is not displaced under typical SNAr conditions. Similarly, the methoxy (B1213986) group at C-6 is also not a favorable leaving group compared to fluoride (B91410). Therefore, nucleophilic attack selectively occurs at the C-2 position, leading to the displacement of the fluoride ion.
Table 1: Reactivity of Substituted Positions in this compound towards SNAr
| Position | Substituent | Leaving Group Ability | Reactivity Profile |
|---|---|---|---|
| C-2 | Fluoro (-F) | Excellent | Primary site for SNAr. The C-F bond is highly polarized and the position is activated by the ring nitrogen. nih.govnih.gov |
| C-4 | Amino (-NH₂) | Very Poor | Inert to substitution. The amide anion (NH₂⁻) is a very strong base and thus a poor leaving group. |
| C-6 | Methoxy (-OCH₃) | Poor | Generally unreactive. The methoxide (B1231860) ion is a stronger base and poorer leaving group than fluoride. |
Substituents on the aromatic ring significantly influence the rate of SNAr reactions. Electron-withdrawing groups enhance reactivity by further delocalizing the negative charge of the Meisenheimer intermediate, while electron-donating groups typically decrease the reaction rate. masterorganicchemistry.com
The methoxy group at the C-6 position is an electron-donating group through resonance but is electron-withdrawing through induction. In the context of SNAr at the C-2 position, the para-relationship allows the methoxy group to exert its +R effect, which increases electron density on the ring and would be expected to slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted 2-fluoropyridine. However, the powerful activation provided by the ring nitrogen atom at the ortho position (C-2) is the dominant factor, ensuring that this site remains susceptible to substitution by a wide range of nucleophiles. nih.govacs.org
Electrophilic Aromatic Substitution (EAS) Reactions
The electron-deficient nature of the pyridine ring makes it inherently unreactive towards electrophilic aromatic substitution (EAS) compared to benzene. unizin.org However, the presence of strong electron-donating (activating) substituents can overcome this deactivation and enable EAS to proceed.
In this compound, the regiochemical outcome of EAS is determined by the combined directing effects of the three substituents. All three groups—amino, methoxy, and fluoro—are ortho, para-directors. libretexts.orgmasterorganicchemistry.comlibretexts.org
Amino Group (-NH₂ at C-4): This is a powerful activating group that directs incoming electrophiles to its ortho positions (C-3 and C-5). unizin.orglibretexts.org
Methoxy Group (-OCH₃ at C-6): This is also a strong activating group that directs incoming electrophiles to its ortho (C-5) and para (C-3) positions. libretexts.orgyoutube.com
Fluoro Group (-F at C-2): This is a deactivating group due to its strong inductive effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. It directs to its ortho (C-3) and para (C-5) positions. unizin.orglibretexts.org
The directing effects of the highly activating amino and methoxy groups are synergistic. Both groups strongly favor substitution at the C-3 and C-5 positions. The fluoro group's directing effect is consistent with this outcome. Consequently, electrophilic attack will occur almost exclusively at the C-3 and C-5 positions, which are the most electron-rich sites on the ring.
Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution
| Substituent (Position) | Type | Directing Effect | Target Positions |
|---|---|---|---|
| Amino (-NH₂) (C-4) | Strongly Activating | Ortho, Para | C-3, C-5 |
| Methoxy (-OCH₃) (C-6) | Strongly Activating | Ortho, Para | C-3, C-5 |
| Fluoro (-F) (C-2) | Weakly Deactivating | Ortho, Para | C-3, C-5 |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. nih.govmdpi.com These reactions typically involve the coupling of an organoboron compound (e.g., a boronic acid) with an organohalide.
The structure of this compound offers potential for participation in Suzuki-Miyaura coupling reactions, primarily by utilizing the carbon-fluorine bond.
While aryl chlorides, bromides, and iodides are the most common electrophilic partners, the use of aryl fluorides has become increasingly feasible. nih.gov The C-F bond at the C-2 position of the pyridine ring is activated towards the oxidative addition step in the catalytic cycle due to the electron-deficient nature of the heterocycle. Although challenging, specialized catalyst systems have been developed that enable the efficient coupling of 2-halopyridines, including fluorinated ones, with various aryl and heteroaryl boronic acids. nih.govresearchgate.net
An alternative synthetic strategy involves modifying the C-4 amino group. Through a Sandmeyer-type reaction sequence, the amine can be converted into a more traditional leaving group for cross-coupling, such as a bromide, iodide, or triflate. This would allow for selective C-C bond formation at the C-4 position, providing a complementary method to functionalization at the C-2 position.
Table 3: Potential Suzuki-Miyaura Coupling Scenarios
| Coupling Site | Reaction Partner 1 | Reaction Partner 2 | Product Type |
|---|---|---|---|
| C-2 | This compound | R-B(OH)₂ | 2-Aryl-6-methoxypyridin-4-amine |
| C-4 | 4-Bromo-2-fluoro-6-methoxypyridine (derived from the amine) | R-B(OH)₂ | 4-Aryl-2-fluoro-6-methoxypyridin-4-amine |
Mechanistic Aspects of Catalytic C-C and C-N Bond Formation
The pyridine scaffold of this compound, adorned with activating and directing groups, allows it to participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical agents. ed.ac.uknih.gov
Catalytic C-N Bond Formation (Buchwald-Hartwig Amination):
The formation of carbon-nitrogen bonds via palladium-catalyzed cross-coupling, known as the Buchwald-Hartwig amination, is a key transformation for this compound. nih.govuwindsor.ca The general mechanism for this reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. youtube.com In the context of this compound, the fluorine atom can act as the leaving group, although reactions are more commonly performed on a halogenated derivative at another position of the pyridine ring.
The catalytic cycle can be summarized as follows:
Oxidative Addition: A Pd(0) species inserts into the aryl-halide bond, forming a Pd(II) complex. acs.org
Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) center. A base then deprotonates the amine to form a more nucleophilic amido species. uwindsor.ca
Reductive Elimination: The aryl group and the amido ligand couple, and the resulting C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst. youtube.com
The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. uwindsor.caacs.org
Catalytic C-C Bond Formation (Suzuki and Heck Reactions):
This compound can also be derivatized to participate in C-C bond-forming reactions like the Suzuki and Heck couplings. These reactions are instrumental in creating biaryl structures and substituted alkenes, respectively.
Suzuki Coupling: For a Suzuki reaction to occur, the pyridine ring typically needs to be functionalized with a halide (like bromine or iodine) or a triflate. This halide-derivatized pyridine can then be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comlibretexts.orgnih.gov The mechanism follows a similar catalytic cycle to the Buchwald-Hartwig amination, involving oxidative addition, transmetalation (where the organic group is transferred from boron to palladium), and reductive elimination. libretexts.org The presence of the fluoro and methoxy groups can influence the electronic properties of the pyridine ring and thus the reactivity in the coupling reaction. nih.gov
Heck Reaction: The Heck reaction couples the halogenated pyridine derivative with an alkene. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the palladium catalyst to the aryl halide, followed by insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species, which is then converted back to the active catalyst by a base. nih.govmdpi.com
Functional Group Transformations
The functional groups present on this compound—the amine, methoxy, and fluoro moieties—offer multiple sites for further chemical modification.
Reactions of the Amine Group (e.g., N-alkylation, N-acylation, diazotization)
The primary amine group is a key handle for derivatization, allowing for the introduction of a wide range of substituents.
N-Alkylation: The amine group can undergo nucleophilic attack on alkyl halides to form secondary or tertiary amines. youtube.comwikipedia.org However, these reactions can sometimes lead to mixtures of products due to the increasing nucleophilicity of the alkylated amine. masterorganicchemistry.com To achieve selective mono-alkylation, reductive amination is often a preferred method. The basicity of the amine in this compound is influenced by the electronic effects of the substituents on the pyridine ring.
N-Acylation: The reaction of the amine with acyl chlorides or anhydrides readily forms amides. chemguide.co.uklibretexts.org This reaction is typically fast and proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk This transformation is widely used to introduce various acyl groups, which can alter the biological activity and physical properties of the molecule. The use of a non-nucleophilic base is often required to neutralize the HCl generated during the reaction with acyl chlorides. reddit.com
Diazotization: Primary aromatic amines can react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. libretexts.org While aliphatic diazonium salts are highly unstable, their aromatic counterparts can be relatively stable at low temperatures. These diazonium salts are versatile intermediates that can undergo a variety of substitution reactions (Sandmeyer reactions), allowing for the introduction of a wide range of functional groups in place of the original amine.
Manipulation of the Methoxy Group and Fluorine Atom
The methoxy and fluoro groups on the pyridine ring also present opportunities for functionalization.
Manipulation of the Methoxy Group: The methoxy group can be cleaved to reveal a hydroxyl group (a pyridone tautomer). This demethylation can be achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting hydroxyl group can then be further functionalized, for example, through etherification or conversion to a triflate for cross-coupling reactions.
Manipulation of the Fluorine Atom: The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.org The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the carbon atom attached to the fluorine, facilitating attack by nucleophiles. nih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride ion, allowing for the introduction of a diverse array of functional groups at this position. The rate of SNAr reactions is often faster for fluoro-substituted pyridines compared to their chloro- or bromo-analogues. nih.gov
Computational and Theoretical Investigations of 2 Fluoro 6 Methoxypyridin 4 Amine
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
DFT has become a standard method in quantum chemistry for calculating the electronic structure of molecules. science.gov It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-fluoro-6-methoxypyridin-4-amine. TD-DFT extends this capability to excited states, enabling the prediction of electronic spectra. chemrxiv.org
The first step in a computational study is typically geometry optimization, which involves finding the minimum energy arrangement of atoms in the molecule. For this compound, the pyridine (B92270) ring is expected to be largely planar, a characteristic feature of aromatic systems. wikipedia.org However, the presence of substituents—the amino (-NH2) and methoxy (B1213986) (-OCH3) groups—introduces conformational flexibility.
The primary conformational freedom arises from the rotation of the methoxy group around the C6-O bond and the orientation of the amino group. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine the most stable conformer. science.govuctm.edu The methoxy group can be oriented either in the plane of the pyridine ring (syn or anti with respect to the ring nitrogen) or out of the plane. The planarity is influenced by a balance between steric hindrance and electronic effects like conjugation. For many substituted anisoles and pyridines, a planar or near-planar arrangement is the most stable. nih.gov The amino group is also expected to be nearly coplanar with the ring to maximize electronic delocalization.
The optimized geometrical parameters, such as bond lengths and angles, can be precisely calculated. The C-F bond is expected to be short and strong due to the high electronegativity of fluorine. researchgate.net The C-N and C-O bond lengths will reflect the degree of p-π conjugation with the pyridine ring.
Table 1: Predicted Geometrical Parameters for this compound (Representative Data) Data in this table is illustrative and based on typical DFT calculations for similarly substituted pyridine rings.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C2-F | 1.345 | |
| C6-O | 1.360 | |
| C4-N (amino) | 1.375 | |
| C-C (ring avg.) | 1.390 | |
| C-N (ring avg.) | 1.340 | |
| **Bond Angles (°) ** | ||
| F-C2-C3 | 118.5 | |
| C5-C6-O | 122.0 | |
| C3-C4-N (amino) | 121.0 | |
| C6-O-CH3 | 118.0 |
Electronic Structure Analysis (e.g., HOMO-LUMO energies, charge distribution)
The electronic properties of this compound are governed by the interplay of its constituent functional groups. The amino and methoxy groups are strong electron-donating groups (EDGs) through resonance, while the fluorine atom is strongly electron-withdrawing (EWG) via the inductive effect but a weak resonance donor.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. irjweb.com The energy of the HOMO is related to the ionization potential and electron-donating ability, while the LUMO energy relates to the electron affinity and electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, the electron-donating amino and methoxy groups are expected to raise the energy of the HOMO, concentrating its electron density primarily on the pyridine ring and the amino nitrogen. The electron-withdrawing fluorine atom will lower the energy of the LUMO. This results in a relatively small HOMO-LUMO gap, suggesting the molecule could be chemically reactive. researchgate.net
Charge Distribution: The distribution of electron density can be analyzed using methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP). The MEP surface visually represents the charge distribution, with red areas indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). irjweb.com In this compound, the most negative potential is expected around the ring nitrogen and the oxygen atom, while the hydrogen atoms of the amino group would be regions of positive potential.
Table 2: Predicted Electronic Properties for this compound (Representative Data) Data in this table is illustrative and based on typical DFT (B3LYP/6-311++G(d,p)) calculations.
| Property | Predicted Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data
DFT and TD-DFT are highly effective at predicting various spectroscopic parameters, which is invaluable for structure elucidation and characterization.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is widely used to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F). acs.orgnih.gov
¹H NMR: The chemical shifts of the two aromatic protons on the ring would be influenced by all three substituents. The electron-donating amino and methoxy groups would tend to shift these signals upfield, while the inductive effect of fluorine would have a more complex influence.
¹³C NMR: The carbon atoms directly attached to fluorine, oxygen, and the amino nitrogen (C2, C6, and C4, respectively) would show the largest shifts. The C-F coupling would be observable for C2 and adjacent carbons.
¹⁹F NMR: A characteristic signal for the fluorine atom would be predicted, with its chemical shift being sensitive to the electronic environment of the pyridine ring. rsc.org
IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule's infrared (IR) spectrum. dtic.milresearchgate.net This allows for the assignment of specific absorption bands to the vibrations of functional groups. For this compound, key predicted vibrational modes would include:
N-H stretching vibrations of the amino group (typically 3300-3500 cm⁻¹).
C-H stretching of the methoxy and aromatic groups (2850-3100 cm⁻¹).
C=C and C=N ring stretching vibrations (1400-1650 cm⁻¹).
C-F stretching vibration (typically a strong band around 1200-1300 cm⁻¹).
C-O stretching of the methoxy group (around 1050-1250 cm⁻¹).
UV-Vis Spectroscopy: TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.govijcce.ac.ir For aromatic molecules like this, the spectrum is typically dominated by π→π* transitions. The combination of electron-donating and withdrawing groups on the pyridine ring is expected to cause a significant red-shift (shift to longer wavelength) of the absorption maxima (λmax) compared to unsubstituted pyridine.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the study of the molecule's dynamic behavior. acs.org MD solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and flexes over time.
MD simulations are particularly useful for exploring the conformational landscape of flexible molecules. For this compound, an MD simulation would show the real-time rotation of the methoxy group and the vibrations and rotations of the amino group. This can reveal the relative populations of different conformers at a given temperature and the energy barriers for interconversion between them. This provides a more complete picture than the static analysis from DFT, which typically only identifies the local and global energy minima. mdpi.com
Molecules in the real world are rarely in a vacuum; they are typically in a solution. The solvent can have a significant impact on a molecule's properties. MD simulations excel at modeling these solvent effects by explicitly including solvent molecules (e.g., water, DMSO) in the simulation box. rsc.org
These simulations can show how solvent molecules arrange themselves around the solute, forming hydrogen bonds with the amino group and the ring nitrogen, and interacting through dipole-dipole forces. chemeurope.com This solvation can influence the conformational preferences of the solute. For example, a polar solvent might stabilize a more polar conformer that might not be the most stable one in the gas phase. Furthermore, solvent interactions can affect the electronic properties and reactivity of the molecule, which can be analyzed by combining MD simulations with quantum mechanical calculations (QM/MM methods).
Reactivity Descriptors and Quantum Chemical Insights
Theoretical chemistry provides powerful tools to predict the reactivity and stability of molecules. For a compound like this compound, these methods would offer invaluable insights into its chemical behavior.
Fukui Functions and Molecular Electrostatic Potential (MEP) Maps for Reactive Sites
To understand the reactivity of this compound, computational chemists would typically calculate Fukui functions and generate Molecular Electrostatic Potential (MEP) maps. Fukui functions are used to identify which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, indicating electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, one would expect the MEP map to show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, suggesting these are likely sites for electrophilic attack. The amino group would also influence the electron distribution significantly.
Global Reactivity Descriptors (e.g., electronegativity, hardness, electrophilicity)
Hypothetical Data Table for Global Reactivity Descriptors: (Note: The following table is for illustrative purposes only and is not based on actual experimental or computational data.)
| Descriptor | Symbol | Value (arbitrary units) |
| HOMO Energy | EHOMO | -6.5 eV |
| LUMO Energy | ELUMO | -1.2 eV |
| Energy Gap | ΔE | 5.3 eV |
| Electronegativity | χ | 3.85 |
| Chemical Hardness | η | 2.65 |
| Electrophilicity Index | ω | 2.79 |
Nonlinear Optical (NLO) Properties and Related Studies
The investigation of nonlinear optical (NLO) properties is crucial for identifying materials for applications in optoelectronics and photonics.
Molecular Polarizability and Hyperpolarizability Calculations
Computational methods are used to calculate the molecular polarizability (α) and the first-order hyperpolarizability (β) of a molecule. These parameters determine the NLO response of the material. Molecules with large hyperpolarizability values are sought after for NLO applications. For this compound, the presence of electron-donating (amino, methoxy) and electron-withdrawing (fluoro) groups on the pyridine ring could potentially lead to interesting NLO properties.
Hypothetical Data Table for NLO Properties: (Note: The following table is for illustrative purposes only and is not based on actual experimental or computational data.)
| Property | Component | Value (arbitrary units) |
| Dipole Moment | µ | 3.5 D |
| Mean Polarizability | <α> | 15 x 10-24 esu |
| First Hyperpolarizability | βtot | 8 x 10-30 esu |
Applications of 2 Fluoro 6 Methoxypyridin 4 Amine in Advanced Chemical Synthesis
Strategic Building Block for Complex Heterocyclic Systems
The unique arrangement of functional groups in 2-fluoro-6-methoxypyridin-4-amine positions it as a valuable precursor for the synthesis of complex heterocyclic systems. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, while the amino group can participate in a variety of condensation and cyclization reactions.
Synthesis of Polycyclic Aromatic Compounds
While direct evidence for the use of this compound in the synthesis of polycyclic aromatic hydrocarbons (PAHs) is limited, the generation of such systems often involves the annulation of additional rings onto an existing aromatic core. In principle, the reactive sites on the this compound scaffold could be utilized for ring-closing reactions to form larger, multi-ring structures. For instance, research has been conducted on the synthesis of PAHs that incorporate heteroatoms like phosphorus and sulfur. mdpi.com
Construction of Fused Pyridine (B92270) Ring Systems
The synthesis of fused pyridine ring systems is a significant area of research due to the prevalence of these scaffolds in biologically active molecules. researchgate.netmdpi.com An optimized total synthesis of a complex fused pyridine system, the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core, has been described as a scaffold for fluoroquinolone-like antibacterial agents. sigmaaldrich.comnih.govresearchgate.net Although this synthesis starts from a different fluorinated pyridine, it highlights the utility of substituted pyridines in constructing such bicyclic systems. The general strategy often involves the elaboration of a substituted pyridine intermediate followed by a ring-closing reaction. sigmaaldrich.com
Precursor in Medicinal Chemistry Research
Substituted pyridines are considered "privileged scaffolds" in drug discovery, as they are found in a wide array of medicinally active compounds. nih.gov The structural features of this compound make it a promising starting point for the development of new therapeutic agents.
Scaffold for Design and Synthesis of Ligands and Small Molecules
The pyridine ring is a common core in the design of ligands that can interact with various biological targets. For example, different pyridine-based scaffolds have been investigated for the development of inhibitors for enzymes like fatty acid binding protein 4 (FABP4) and colony-stimulating factor 1 receptor kinase (CSF1R). mdpi.comavantorsciences.com The synthesis of such inhibitors often involves the strategic functionalization of the pyridine core to optimize binding affinity and selectivity.
Table 1: Examples of Pyridine-Based Scaffolds in Medicinal Chemistry
| Scaffold Type | Target | Therapeutic Area |
| Pyridazinone | FABP4 | Metabolic Diseases, Cancer |
| Pyrrolo[2,3-d]pyrimidine | CSF1R | Cancer |
| N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | - | Antimicrobial |
This table presents examples of related pyridine-containing scaffolds and their applications, as direct applications of this compound were not found.
Enabling Fluorine Tagging for Research Probes
Fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy is a powerful technique for studying the structure, conformation, and interactions of biomolecules. researchgate.netnih.govnih.goved.ac.ukbeilstein-journals.org The introduction of a fluorine atom into a molecule can serve as a sensitive probe for these studies. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing detailed information about molecular interactions. nih.gov Embedding a fluorine atom within a pyridone structure has been shown to amplify this chemical shift sensitivity. nih.gov While there are no specific reports on the use of this compound for this purpose, its inherent fluorine atom makes it a potential candidate for the development of novel ¹⁹F NMR probes.
Table 2: Common Fluorinated Tags for ¹⁹F NMR Studies
| Fluorinated Tag | Reactive Group | Application |
| 2,2,2-Trifluoroethanethiol (TFET) | Thiol | Protein Labeling |
| 3-Bromo-1,1,1-trifluoroacetone (BTFA) | Thiol | Protein Labeling |
| 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA) | Amine | Protein Labeling |
This table lists examples of commonly used fluorinated tags for protein studies. The suitability of this compound as a fluorine tag would require further investigation.
Intermediates for Agrochemical Development
The incorporation of fluorine atoms and pyridine rings is a common strategy in the design of modern agrochemicals. The presence of a trifluoromethyl group, for instance, can significantly impact a molecule's biological activity and physical properties. mdpi.com While the specific use of this compound in agrochemical synthesis is not documented in the available literature, its structural components are relevant to this field. The development of novel herbicides, insecticides, and fungicides often relies on the synthesis and screening of libraries of heterocyclic compounds.
Synthesis of Pesticides and Herbicides with Enhanced Selectivity
The pyridine ring is a crucial structural motif found in numerous agrochemicals due to its versatile biological and chemical properties. researchgate.net Derivatives of pyridine are integral to the development of modern fungicides, insecticides, and herbicides. researchgate.netresearchgate.net Specifically, compounds containing a trifluoromethylpyridine (TFMP) moiety have led to the commercialization of over 20 new agrochemicals, valued for the unique physicochemical properties that the fluorine atom imparts. nih.gov
While the general class of aminopyridines and fluorinated pyridines are important in agrochemical synthesis, publicly available research does not specifically detail the use of this compound in the synthesis of pesticides and herbicides. researchgate.netresearchgate.netnih.govnih.govepo.orggoogleapis.comnih.gov The development of new, highly selective agrochemicals is often proprietary. However, the structural features of this compound are analogous to intermediates used in creating advanced, selective herbicides. For example, the synthesis of the herbicide pyroxsulam (B39247) involves a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure, which provides selectivity for controlling weeds in cereal crops. nih.gov Similarly, other picolinic acid herbicides utilize a substituted pyridine core to achieve their desired activity and crop safety. nih.gov
Synthesis of Radiopharmaceuticals for Molecular Imaging Research
The unique structure of this compound makes it a valuable precursor in the synthesis of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging. nih.govnih.govsnmjournals.orgwustl.edu PET is a non-invasive diagnostic technique that utilizes radiolabeled molecules (tracers) to visualize and quantify physiological and pathological processes at the molecular level. iaea.org
Development of Positron Emission Tomography (PET) Tracers (e.g., for inducible nitric oxide synthase, tau protein aggregates)
The aminopyridine scaffold is a key component in the design of PET tracers for significant neurological targets, including inducible nitric oxide synthase (iNOS) and tau protein aggregates. nih.govnih.govsnmjournals.orgwustl.edu
Inducible Nitric Oxide Synthase (iNOS) PET Tracers: Elevated levels of iNOS are linked to inflammatory processes in a variety of diseases. nih.gov PET imaging with iNOS-specific tracers allows for the non-invasive study of these inflammatory conditions. Researchers have developed a series of 2-amino-4-methylpyridine (B118599) analogues as potent and selective inhibitors of iNOS for PET imaging. nih.govwustl.eduacs.org One such tracer, [¹⁸F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine, has shown promise in imaging iNOS activation in animal models. nih.govnih.govsnmjournals.orgwustl.eduacs.org In studies using mice treated with lipopolysaccharide (LPS) to induce systemic inflammation, this tracer demonstrated significantly higher uptake in the lungs compared to control mice, an accumulation that could be blocked by a known iNOS inhibitor. nih.govsnmjournals.orgwustl.eduacs.org These findings suggest that PET tracers derived from aminopyridine structures can effectively image iNOS expression. nih.govnih.govsnmjournals.orgwustl.eduacs.org
Tau Protein Aggregate PET Tracers: The aggregation of tau protein into neurofibrillary tangles (NFTs) is a primary hallmark of Alzheimer's disease and other neurodegenerative disorders known as tauopathies. nih.govnih.govnih.gov The development of PET tracers that can selectively bind to these tau aggregates in the brain is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of new treatments. nih.govnih.govelsevierpure.com
Several successful tau PET tracers are derived from pyridine and aminopyridine structures. nih.govresearchgate.netnih.govmdpi.com For instance, [¹⁸F]Flortaucipir (also known as [¹⁸F]AV-1451 or [¹⁸F]T807) is an FDA-approved tau PET tracer with a pyrido[4,3-b]indole core. nih.govkoreascience.kr The development of second-generation tau tracers, such as [¹⁸F]MK-6240, aimed to improve selectivity for paired helical filaments (PHF-tau) and reduce off-target binding. nih.govelsevierpure.comnih.gov The Janssen family of tau tracers, including [¹⁸F]JNJ-311, are 1,5-naphthyridine (B1222797) derivatives developed from a lead compound identified for its similarity to known tau aggregate binders. researchgate.netmdpi.com These examples highlight the importance of the substituted pyridine motif, akin to this compound, in designing high-affinity, selective ligands for imaging tau pathology. researchgate.netmdpi.com
Radiochemical Synthesis and Purification Methodologies
The synthesis of PET tracers for imaging requires the incorporation of a short-lived positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), into a target molecule. iaea.orgyoutube.com
Radiochemical Synthesis: The labeling of aminopyridine-based tracers typically involves a late-stage radiofluorination step. snmjournals.orgiaea.org A common method is nucleophilic substitution, where a precursor molecule containing a suitable leaving group (e.g., a mesylate) is reacted with [¹⁸F]fluoride. snmjournals.org For example, the synthesis of [¹⁸F]6-(2-fluoropropyl)-4-methylpyridin-2-amine was achieved through nucleophilic substitution of an N-Boc protected mesylate precursor with [¹⁸F]fluoride. snmjournals.org In recent years, copper-mediated radiofluorination methods have gained prominence, allowing for the efficient labeling of aromatic systems, including pyridines, under mild conditions. iaea.orgmdpi.com This technique has been successfully applied to prepare various ¹⁸F-labeled PET tracers for neurological targets. iaea.orgmdpi.com
Purification: Following the radiolabeling reaction, the crude product mixture must be purified to remove unreacted [¹⁸F]fluoride, the precursor, and any byproducts. High-performance liquid chromatography (HPLC) is the standard method for this purification. snmjournals.org The purified radiotracer is then formulated into a sterile, injectable solution for use in PET imaging studies. The entire process is automated and conducted within shielded "hot cells" to protect operators from radiation exposure.
Structure Activity Relationship Sar and Ligand Design Studies Involving 2 Fluoro 6 Methoxypyridin 4 Amine Scaffolds
Systematic Chemical Modification and Derivatization Strategies
Exploration of Substituent Effects at Different Pyridine (B92270) Positions
There is no specific information in the public domain regarding the systematic exploration of substituent effects at the various positions of the 2-fluoro-6-methoxypyridin-4-amine ring. In typical medicinal chemistry campaigns, researchers would synthesize analogs by modifying the pyridine core to understand the impact on biological activity. This could involve altering the substituents at positions 3 and 5, or replacing the existing fluoro and methoxy (B1213986) groups with other functionalities to probe electronic and steric effects.
Impact of Amine Derivatization on Molecular Properties
Similarly, studies detailing the derivatization of the 4-amino group of this compound and the resulting impact on its molecular properties are not found in the reviewed literature. Such derivatization is a common strategy to modulate a compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
Molecular Modeling and Docking Studies for Target Interaction Analysis
Prediction of Binding Modes and Affinities with Biomolecular Targets
Without known biological targets for this compound or its derivatives, there are no published molecular modeling or docking studies predicting its binding modes and affinities. Such computational studies are instrumental in rational drug design, providing insights into how a ligand might interact with the active site of a protein.
Elucidation of Specific Non-Bonded Interactions
Consequently, there is no information available on the specific non-bonded interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds, that this compound might form with any biological target.
Influence of Fluorine and Methoxy Substituents on Molecular Recognition
While the individual roles of fluorine and methoxy groups in molecular recognition are well-documented in a general context, their combined influence within the specific scaffold of this compound has not been specifically elucidated in published research. The electron-withdrawing nature of the fluorine atom and the electron-donating and hydrogen-bond accepting capabilities of the methoxy group would be expected to play a significant role in its interaction with biological macromolecules.
Electrostatic and Steric Contributions of Fluorine
The incorporation of fluorine into drug candidates and research compounds is a widely used strategy in medicinal chemistry. In the context of the this compound scaffold, the fluorine atom at the 2-position exerts significant influence through both electrostatic and steric effects.
Fluorine is the most electronegative element, and its presence can drastically alter the electronic distribution within the pyridine ring. The strong electron-withdrawing nature of fluorine at the ortho-position to the ring nitrogen can lower the pKa of the pyridine, affecting its charge state at physiological pH. This modulation can be critical for interactions with specific amino acid residues in a protein's binding pocket. Furthermore, the carbon-fluorine (C-F) bond can act as a weak hydrogen bond acceptor, providing additional stabilizing interactions.
From a steric perspective, fluorine is relatively small (van der Waals radius of 1.47 Å, similar to hydrogen's 1.2 Å), allowing it to act as a bioisostere of a hydrogen atom. However, its presence can block sites of metabolic attack. For instance, fluorination at metabolically vulnerable positions can prevent oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability. Studies on various fluorinated pyridine derivatives have demonstrated that selective C-H fluorination can be a key step in enhancing pharmacological properties. researchgate.net The regioselectivity of nucleophilic aromatic substitution is often exploited to synthesize specifically fluorinated aminopyridine derivatives. researchgate.net
Table 1: Physicochemical Impact of Fluorine Substitution on Aromatic Scaffolds
| Property | Effect of Fluorine Substitution | Rationale |
| Basicity (pKa) | Decreases pKa of the pyridine nitrogen | Strong inductive electron withdrawal by fluorine reduces electron density on the nitrogen atom. |
| Metabolic Stability | Increases | The C-F bond is strong and resistant to cleavage; blocks sites susceptible to oxidative metabolism. |
| Binding Interactions | Can form weak hydrogen bonds; alters electrostatic potential for dipole-dipole interactions. | Fluorine can act as a hydrogen bond acceptor; creates a localized dipole moment. |
| Lipophilicity | Increases | Fluorine substitution generally increases the lipophilicity of a molecule, which can affect membrane permeability. |
Role of Methoxy Group in Binding Affinity and Selectivity
The methoxy group (-OCH3) at the 6-position of the this compound scaffold also plays a multifaceted role in determining binding characteristics.
Electronically, the methoxy group is an electron-donating group through resonance, which can increase the electron density on the pyridine ring. ontosight.ai This effect counteracts the inductive withdrawal from the fluorine atom, creating a unique electronic environment across the molecule. This balance of electronic effects can be crucial for fine-tuning the binding affinity for a specific biological target.
The steric bulk of the methoxy group is another critical factor. Depending on the topology of the target's binding site, the methoxy group can either form favorable van der Waals interactions within a hydrophobic pocket or introduce steric hindrance that prevents binding. nih.gov This steric influence is often exploited to achieve selectivity for a particular protein over closely related ones. Studies on curcuminoid interactions with human serum albumin have shown that the presence and position of methoxy groups significantly affect binding affinity and the specific residues involved in the interaction. nih.gov In some cases, the oxygen atom of the methoxy group can also act as a hydrogen bond acceptor.
Table 2: Influence of Methoxy Group on Ligand-Target Interactions
| Feature | Contribution of Methoxy Group | Example from Analogous Compounds |
| Electronic Effect | Donates electron density via resonance, influencing ring electronics. ontosight.ai | In some pyridine derivatives, methoxy groups were found to decrease the IC50 value, indicating enhanced bioactivity. mdpi.com |
| Steric Profile | Can fit into hydrophobic pockets or cause steric clashes, influencing selectivity. nih.gov | The position of a methoxy group in β-diketone complexes was shown to affect their crystal packing and bioavailability. semanticscholar.org |
| Hydrogen Bonding | The oxygen atom can act as a hydrogen bond acceptor. | The phenolic hydroxyl group, structurally related to the methoxy ether, is crucial for the antioxidant activity of curcuminoids. nih.gov |
| Lipophilicity | Generally increases lipophilicity, potentially improving cell membrane permeability. ontosight.ai | - |
Development of Research Tool Compounds and Molecular Probes
The this compound scaffold is a valuable starting point for the development of sophisticated research tools, such as selective enzyme inhibitors and labeled molecular probes for biological imaging and assays.
Design Principles for Selective Enzyme Inhibitors
The design of selective enzyme inhibitors often relies on a core scaffold that can be systematically modified to optimize potency and selectivity. The this compound structure offers several handles for such modifications.
Hydrogen Bonding: The primary amine at the 4-position is a potent hydrogen bond donor and acceptor, which can anchor the inhibitor in the enzyme's active site by interacting with key residues like aspartate, glutamate, or serine. The pyridine nitrogen can also act as a hydrogen bond acceptor.
Fine-Tuning Selectivity: The fluoro and methoxy groups are critical for achieving selectivity. By occupying distinct pockets in the active site, they can be used to differentiate between closely related enzymes (e.g., different kinase isoforms). The steric and electronic properties of these groups can be tailored to match the specific microenvironment of the target enzyme.
Scaffold Hopping and Bioisosteric Replacement: The pyridin-4-amine core can serve as a bioisosteric replacement for other heterocyclic systems in known inhibitors. nih.gov Computational methods can be used to predict how this scaffold might fit into the binding site of a target of interest, guiding the synthetic effort. nih.gov
The development of inhibitors often follows a structured process, starting from a hit compound and iteratively improving its properties through chemical synthesis and biological evaluation.
Development of Fluorescent or Isotopic Labels for Biological Research
Molecular probes are essential for studying biological processes in real-time within cells and whole organisms. The this compound scaffold can be adapted to create both fluorescent and isotopically labeled probes.
Development of Fluorescent Labels: Aminopyridine derivatives can themselves be fluorescent or can be readily attached to other fluorophores. mdpi.com The quantum yield and emission wavelength of such probes can be tuned by modifying the substituents on the pyridine ring. The electron-donating methoxy group and electron-withdrawing fluorine atom on the this compound scaffold create a "push-pull" system that can enhance fluorescent properties.
A key strategy in probe design is to create "smart probes" that are activated by a specific biological event. For example, a probe could be designed to be non-fluorescent (quenched) until it binds to its target protein or is cleaved by a specific enzyme, leading to a significant increase in fluorescence. mdpi.commdpi.com
Development of Isotopic Labels: The fluorine atom at the 2-position makes this scaffold particularly suitable for the development of Positron Emission Tomography (PET) tracers using the fluorine-18 (B77423) (¹⁸F) radioisotope. PET is a powerful non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo.
The design of a PET tracer requires a molecule with high affinity and selectivity for its target, as well as appropriate pharmacokinetic properties for imaging. Research on analogous 2-aminopyridine (B139424) derivatives has demonstrated the feasibility of this approach. For example, [¹⁸F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine was successfully developed as a PET tracer for imaging inducible nitric oxide synthase (iNOS). nih.gov The synthesis involved introducing the ¹⁸F label via nucleophilic substitution on a suitable precursor. In vivo studies with this tracer showed higher uptake in tissues with induced iNOS expression, which could be blocked by a known inhibitor, confirming the tracer's specificity. nih.gov
Table 3: Properties of an Exemplary ¹⁸F-Labeled Aminopyridine PET Tracer for iNOS
| Parameter | Finding | Significance for Probe Design |
| Target | Inducible Nitric Oxide Synthase (iNOS) | Demonstrates the utility of the aminopyridine scaffold for targeting specific enzymes. |
| Tracer Uptake | Higher in LPS-treated mice (iNOS induced) vs. control. nih.gov | Confirms target engagement in a disease model. |
| Blocking Study | Tracer uptake reduced by a known iNOS inhibitor. nih.gov | Validates the specificity of the tracer for its intended target. |
| Imaging Modality | Positron Emission Tomography (PET) | Highlights the potential for developing non-invasive imaging agents from this class of compounds. |
Q & A
Q. What advanced techniques mitigate steric hindrance during functionalization?
- Answer:
- Microwave-Assisted Synthesis : Accelerate reactions to reduce decomposition of sterically hindered intermediates .
- Bulky Ligands : Employ BrettPhos or XantPhos in palladium-catalyzed couplings to improve regioselectivity .
- Low-Temperature Conditions : Minimize unwanted side reactions (e.g., -78°C for lithiation steps) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
